molecular formula C18H18ClN3O2 B2871485 1-(3-chlorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894019-09-1

1-(3-chlorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2871485
CAS No.: 894019-09-1
M. Wt: 343.81
InChI Key: JPQKSAIIZOUCKI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by a 3-chlorophenyl group and a 1-(4-methylphenyl)-5-oxopyrrolidin-3-yl moiety. The compound’s structure features a central urea linkage (-NH-CO-NH-) connecting two aromatic systems: a 3-chlorophenyl ring and a pyrrolidinone ring substituted with a 4-methylphenyl group.

Crystallographic analysis of such compounds often employs programs like SHELX, which is widely used for small-molecule refinement and structure solution. The pyrrolidinone ring introduces conformational rigidity, while the 4-methylphenyl substituent may influence solubility and steric interactions.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-12-5-7-16(8-6-12)22-11-15(10-17(22)23)21-18(24)20-14-4-2-3-13(19)9-14/h2-9,15H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQKSAIIZOUCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining a chlorophenyl group, a pyrrolidine moiety, and a urea functional group, making it an interesting candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
CAS Number 946299-84-9
Molecular Weight 373.8 g/mol
Molecular Formula C19H20ClN3O2

Synthesis

The synthesis of this compound typically involves the reaction of a chlorobenzylamine derivative with a pyrrolidine-based urea precursor. Common methods include using solvents such as dichloromethane or tetrahydrofuran under controlled temperatures to optimize yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyrrolidine derivatives possess moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The structure-activity relationship (SAR) suggests that the presence of the chlorophenyl group enhances these properties.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. In vitro assays demonstrated that certain derivatives showed strong inhibitory activity against urease, with IC50 values significantly lower than standard inhibitors . This suggests potential applications in treating conditions related to excessive urease activity, such as urinary tract infections.

Anticancer Activity

Preliminary studies have indicated that compounds with similar structural motifs may exhibit anticancer properties. For example, derivatives featuring the pyrrolidine core have been associated with antitumor activity against various cancer cell lines . Further investigations are needed to elucidate the specific mechanisms through which these compounds exert their effects.

Case Study 1: Antimicrobial Screening

In a study evaluating the antibacterial efficacy of synthesized pyrrolidine derivatives, several compounds were tested against multiple bacterial strains. The results indicated that certain derivatives showed promising activity, with one compound achieving an IC50 value of 2.14 µM against Bacillus subtilis, highlighting the potential of these compounds in developing new antibiotics .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of pyrrolidine-based ureas. The study reported that specific derivatives exhibited strong inhibition of urease, making them candidates for further development as therapeutic agents targeting urease-related diseases .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets, including enzymes and receptors. The binding affinity and specificity towards these targets are crucial for its therapeutic efficacy. Further research is required to map out these interactions in detail.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s pyrrolidinone group introduces a heterocyclic system absent in simpler diarylureas (e.g., 6f–6h). This moiety likely enhances rigidity and may alter binding affinity in biological systems compared to planar aryl groups.
  • The steric bulk of the pyrrolidinone group in the target compound may reduce reaction efficiency.
  • Molecular Weight : The target compound’s higher molecular weight (372.84 g/mol) compared to 6f–6h (272.0–322.1 g/mol) suggests differences in pharmacokinetic properties, such as bioavailability or membrane permeability.

Conformational and Electronic Differences

  • Rigidity vs. In contrast, diarylureas like 6f–6h have freely rotating aryl rings, which may adopt multiple conformations.
  • Electronic Effects: The 3-chlorophenyl group in the target compound is electron-withdrawing, similar to substituents in 6g (3,4-dichlorophenyl) and 6h (trifluoromethoxy). However, the 4-methylphenyl group on the pyrrolidinone ring is electron-donating, creating a unique electronic profile that may modulate reactivity or intermolecular interactions.

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